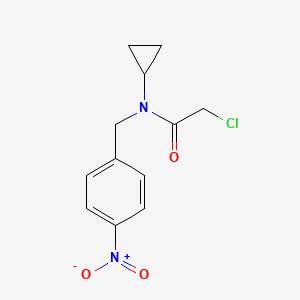

2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide

Description

2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide is a substituted acetamide featuring a cyclopropyl group, a 4-nitrobenzyl moiety, and a reactive chloroacetamide backbone. This compound is structurally characterized by its dual N-substituents (cyclopropyl and 4-nitrobenzyl) and the 2-chloroacetamide functional group, which collectively influence its chemical reactivity and biological interactions. Its synthesis typically involves palladium-catalyzed enantioselective cyclization reactions, where carboxylate ligands enhance conversion and enantioselectivity (e.g., t-BuCO₂H or 1-AdCO₂H) .

Properties

IUPAC Name |

2-chloro-N-cyclopropyl-N-[(4-nitrophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3/c13-7-12(16)14(10-5-6-10)8-9-1-3-11(4-2-9)15(17)18/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKHOAJUWZAZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, cyclopropylamine, and 4-nitrobenzyl chloride.

Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under controlled temperature and pressure conditions.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of new derivatives with substituted groups.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

Biological Studies: It is used as a probe to study biological pathways and mechanisms, particularly those involving nitroaromatic compounds.

Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The cyclopropyl and chloro groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Acetamide Derivatives

Structural Analogues

The following table highlights key structural analogues and their substituent variations:

Key Structural Trends :

- Electron-withdrawing groups (e.g., NO₂, Cl, CN) on aromatic rings enhance electrophilicity, influencing reactivity in catalytic or biological contexts .

- Bulky N-substituents (e.g., cyclopropyl, phenethyl) improve steric effects, which can modulate enzyme inhibition or substrate selectivity .

Functional Comparisons

2.2.3. Physicochemical Properties

- Solubility : Nitro-substituted derivatives (e.g., 4-nitrobenzyl) generally exhibit lower aqueous solubility compared to methoxy- or fluoro-substituted analogues due to increased hydrophobicity .

- Crystallinity : Compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide form stable crystalline structures with intermolecular H-bonding (C–H⋯O interactions), critical for X-ray crystallography applications .

Biological Activity

2-Chloro-N-cyclopropyl-N-(4-nitro-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a chloro group, a cyclopropyl moiety, and a nitro-substituted benzyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₃ClN₂O₃

- Molecular Weight : 268.69 g/mol

- Purity : Approximately 95%.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The presence of the nitro group suggests potential antimicrobial and anti-inflammatory activities, which are common among nitro-substituted compounds. The chloro group may facilitate nucleophilic substitution reactions, enhancing its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. The nitro group is particularly noted for its role in enhancing the antimicrobial effects against various bacterial strains. For instance, studies have shown that related compounds can inhibit bacterial growth effectively, suggesting that this compound may exhibit comparable activity.

Anti-inflammatory Effects

In vitro studies suggest that compounds similar to this compound can suppress the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Preliminary results from related compounds have shown IC50 values indicating their potency in inhibiting these enzymes, thus reducing inflammation .

Table 1: Biological Activity Summary

| Activity Type | Related Compounds | IC50 Values (μM) | Reference |

|---|---|---|---|

| COX-1 Inhibition | Compound 3b | 19.45 ± 0.07 | |

| COX-2 Inhibition | Compound 4d | 23.8 ± 0.20 | |

| Antimicrobial | Various Nitro-substituted Compounds | Variable |

Case Study: Interaction with Antibacterial Agents

A study investigated the effects of combining this compound with established antibiotics against Klebsiella pneumoniae. The results indicated:

- Synergistic Effects : When combined with meropenem and imipenem, the compound enhanced antibacterial efficacy.

- Additive Effects : Observed when paired with ciprofloxacin and cefepime.

- Indifference : Noted when combined with ceftazidime .

These findings suggest a potential role for this compound in optimizing antibacterial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.